1,4,5-Naphthalenetriol, 2-methyl-
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Overview
Description
1,4,5-Naphthalenetriol, 2-methyl- is an organic compound belonging to the class of naphthols and derivatives. These compounds are characterized by a naphthalene ring structure with hydroxyl groups attached at various positions. The molecular formula of 1,4,5-Naphthalenetriol, 2-methyl- is C11H10O3, and it has a molecular weight of 190.20 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,5-Naphthalenetriol, 2-methyl- can be synthesized through various methods. One common approach involves the oxidation of 2-methylnaphthalene using chromium trioxide in acetic acid or sulfuric acid. This method yields the desired compound with a moderate yield .
Industrial Production Methods: Industrial production of 1,4,5-Naphthalenetriol, 2-methyl- typically involves large-scale oxidation processes using chromium compounds. due to the carcinogenic nature of chromium compounds, alternative methods using cerium compounds have been explored .
Chemical Reactions Analysis
Types of Reactions: 1,4,5-Naphthalenetriol, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or sulfuric acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated naphthalenes.
Scientific Research Applications
1,4,5-Naphthalenetriol, 2-methyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1,4,5-Naphthalenetriol, 2-methyl- involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, affecting various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals .
Comparison with Similar Compounds
1,4,5-Naphthalenetriol: Lacks the methyl group at the 2-position.
2-Methylnaphthalene: Lacks the hydroxyl groups at the 1, 4, and 5 positions.
1,4-Naphthalenediol: Lacks the hydroxyl group at the 5-position and the methyl group at the 2-position
Uniqueness: 1,4,5-Naphthalenetriol, 2-methyl- is unique due to the presence of both hydroxyl groups and a methyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-methylnaphthalene-1,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGWOMQEFHMMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C=CC=C2O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481606 |
Source
|
Record name | 1,4,5-Naphthalenetriol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58274-93-4 |
Source
|
Record name | 1,4,5-Naphthalenetriol, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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